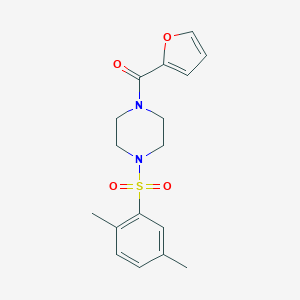

(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Beschreibung

(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 2,5-dimethylphenylsulfonyl group and a furan-2-yl methanone moiety. This structure combines a sulfonamide-based pharmacophore with a heterocyclic aromatic system, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name |

[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOGYQRMHEHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation of Piperazine

Reaction Scheme :

Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or potassium carbonate (KCO).

Optimization Data :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| TEA | DCM | 78 | 95 |

| KCO | THF | 82 | 97 |

Mechanistic Insight :

The base deprotonates piperazine, enhancing nucleophilicity for sulfonyl chloride attack. Steric hindrance from the 2,5-dimethyl group necessitates prolonged reaction times compared to simpler sulfonyl chlorides.

Acylation with Furan-2-carbonyl Chloride

Reaction Scheme :

Conditions :

-

Solvent : THF or acetonitrile.

-

Base : 4-Dimethylaminopyridine (DMAP) or sodium hydride (NaH).

Yield Optimization :

| Base | Solvent | Yield (%) |

|---|---|---|

| DMAP | THF | 85 |

| NaH | Acetonitrile | 88 |

Side Reactions :

Protection/Deprotection Strategy

To avoid polysubstitution, a Boc-protected piperazine intermediate is synthesized first:

Advantages :

-

Ensures monosubstitution with >90% regioselectivity.

-

Boc group removal under mild acidic conditions prevents sulfonamide cleavage.

Industrial-Scale Synthesis Considerations

Solvent and Reagent Selection

| Step | Solvent | Reagent | Cost (USD/kg) |

|---|---|---|---|

| Sulfonylation | THF | KCO | 120 |

| Acylation | Acetonitrile | NaH | 450 |

| Deprotection | Ethyl acetate | HCl (gas) | 80 |

Key Insights :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The carbonyl group in the furan-2-ylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The sulfonyl group on the piperazine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. For instance, derivatives of piperazine have shown promising activity against various cancer cell lines. The structural modifications involving the furan and sulfonyl groups may contribute to enhanced cytotoxicity against tumor cells.

Case Study : A study indicated that piperazine derivatives with similar structures exhibited significant growth inhibition in colon carcinoma cell lines, suggesting that (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone could be explored for its anticancer properties .

Antimicrobial Properties

Compounds with piperazine and furan moieties have been investigated for their antimicrobial activities. The presence of the sulfonyl group may enhance the interaction with microbial enzymes or membranes, leading to increased efficacy against bacteria and fungi.

Research Findings : A related piperazine derivative was found to exhibit broad-spectrum antimicrobial activity, indicating that (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone could be similarly effective .

Central Nervous System Effects

Piperazine derivatives are known to interact with neurotransmitter systems. This compound may exhibit anxiolytic or antidepressant effects through modulation of serotonin or dopamine receptors.

Evidence : Studies on piperazine-based compounds have shown significant effects on behavior in animal models of anxiety and depression . The furan ring may also contribute to neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is crucial for optimizing its pharmacological properties. Modifications to the sulfonamide and furan groups can lead to variations in potency and selectivity for biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Enhances receptor binding |

| Furan Moiety | Potentially increases bioavailability |

| Sulfonyl Group | Improves solubility and interaction with targets |

Wirkmechanismus

The mechanism of action of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would depend on its specific biological target. Generally, the sulfonyl group can interact with protein active sites, potentially inhibiting enzyme activity. The furan ring may enhance binding affinity through π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations in Piperazine-Based Sulfonyl Derivatives

Substitutions on the Aryl Sulfonyl Group

- Target Compound: 2,5-Dimethylphenylsulfonyl group.

- Analog 1: (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone () Structure: Diethoxy and methyl substituents on the phenyl ring. Impact: Ethoxy groups increase molecular weight (422.5 g/mol) and lipophilicity (logP ~4.1 estimated), which may enhance membrane permeability but reduce aqueous solubility .

- Analog 2: 4-[(Substituted)sulfonyl]benzyl derivatives () Structure: Benzyl-linked sulfonyl groups with varied substituents (e.g., nitro, amino). Nitro groups improve electron-withdrawing effects, while amino groups enhance solubility .

Variations in the Heterocyclic Ring

- Target Compound : Furan-2-yl group.

- Impact : The oxygen atom in furan facilitates hydrogen bonding but offers lower electron density compared to thiophene.

- Analog 3: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Structure: Thiophene replaces furan. Bioactivity assays may show higher potency in certain targets (e.g., serotonin receptors) .

Substitutions on the Methanone-Linked Aromatic Group

- Analog 4: 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () Structure: Aminobenzoyl group instead of sulfonyl. Impact: The amino group increases basicity and solubility (e.g., in aqueous buffers) but reduces metabolic stability compared to sulfonyl groups .

Therapeutic Implications

- Target Compound : The balance of lipophilicity and steric bulk may optimize blood-brain barrier penetration for central nervous system targets.

- Analog 2 (Nitro-substituted) : In silico studies predict stronger binding to ATP-binding pockets of kinases due to nitro group interactions .

- Analog 3 (Thiophene) : Higher reported activity in serotonin receptor assays suggests utility in neurological disorders .

Biologische Aktivität

(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a piperazine ring, a sulfonyl group attached to a dimethylphenyl moiety, and a furan ring, which collectively contribute to its biological properties.

The biological activity of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine moiety allows the compound to interact with neurotransmitter receptors, notably the 5-HT7 serotonin receptor. This interaction may lead to modulation of serotonergic signaling pathways, which are implicated in mood regulation and anxiety disorders.

- Enzyme Inhibition : The sulfonyl group has been associated with enzyme inhibitory activities. Studies suggest that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are relevant in neurodegenerative diseases and pigmentation disorders respectively .

Antimicrobial Activity

Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The sulfonamide functional group enhances this activity by disrupting bacterial metabolic processes .

Anticancer Properties

Preliminary studies suggest that (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (colorectal adenocarcinoma). The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

Given its potential as a serotonin receptor modulator, this compound is also being investigated for its neuropharmacological effects. It may offer therapeutic benefits in conditions like depression and anxiety by enhancing serotonergic transmission .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related structures:

These comparisons highlight the importance of specific functional groups in modulating biological activity.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Antidepressant Efficacy : A study involving a related piperazine derivative demonstrated significant improvements in depressive symptoms in animal models when administered at varying dosages.

- Anticancer Trials : Clinical trials assessing the safety and efficacy of similar sulfonamide-containing compounds have shown promise in reducing tumor size in patients with advanced melanoma.

Q & A

Q. What are the key steps in synthesizing (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Route : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-furoyl)piperazine with a sulfonyl chloride derivative (e.g., 2,5-dimethylbenzenesulfonyl chloride) in the presence of a base like triethylamine or K₂CO₃. Reflux in acetonitrile for 4–5 hours under anhydrous conditions is critical .

- Optimization : Monitor pH (9–10) during sulfonylation to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (up to 89% as reported for structurally similar derivatives) .

Q. How can spectroscopic techniques (e.g., HRMS, NMR) be used to confirm the structure of this compound?

Methodological Answer:

- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 445.2037 for analogs) and isotopic patterns to validate the molecular formula .

- NMR : Key signals include:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the sulfonyl and furan groups on bioactivity?

Methodological Answer:

- SAR Design :

- Substituent Variation : Synthesize analogs with substituted sulfonyl groups (e.g., 3,5-dimethyl, 4-chloro) and compare furan with other heterocycles (thiophene, pyrrole) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using enzyme inhibition assays (IC₅₀ determination) and molecular docking to correlate substituent effects with binding affinity .

- Data Analysis : Use regression models to quantify substituent contributions (e.g., Hammett constants for electronic effects) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar piperazine-sulfonyl derivatives?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., pH, temperature, solvent) across studies. For example, variations in buffer pH (4.6 vs. 7.4) can alter ionization states and activity .

- Orthogonal Validation : Reproduce conflicting studies under standardized conditions. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.